molecular formula C25H28O7 B169351 Kushenol L CAS No. 101236-50-4

Kushenol L

Cat. No.: B169351
CAS No.: 101236-50-4
M. Wt: 440.5 g/mol
InChI Key: GKENRJIRKFSNED-UKILVPOCSA-N
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Description

Kushenol L is a flavonoid compound derived from the dried roots of Sophora flavescens Ait, commonly known as Kushen. This traditional medicinal herb has been widely used in Chinese medicine for its various therapeutic properties. This compound is known for its anti-diabetic, anti-inflammatory, and anti-oxidative stress activities .

Biochemical Analysis

Biochemical Properties

Kushenol L plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which contributes to its anti-diabetic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions are crucial for its therapeutic potential and highlight its importance in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and cell survival . Furthermore, this compound affects the expression of genes involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake in cells . These cellular effects underscore the compound’s potential in managing metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in glucose metabolism, thereby inhibiting their activity and reducing glucose levels . Additionally, this compound can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses . These molecular interactions are fundamental to understanding the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-diabetic effects, indicating its potential for chronic therapeutic use . These findings are essential for developing effective treatment protocols.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, which are critical for maintaining glucose homeostasis . Additionally, this compound affects the levels of various metabolites, including glucose and insulin, thereby influencing metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with glucose transporters, facilitating its uptake into cells . Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body . These transport and distribution mechanisms are vital for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity . These subcellular dynamics are essential for understanding the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol L can be synthesized through the extraction of Sophora flavescens roots using ethanol. The extraction process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Kushenol L undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Kushenol L is used as a reference compound in the study of flavonoids and their chemical properties.

    Biology: It has shown significant anti-inflammatory and anti-oxidative stress activities in biological studies.

    Medicine: this compound exhibits anti-diabetic properties and has potential therapeutic applications in the treatment of diabetes and related metabolic disorders.

    Industry: The compound is used in the development of natural health products and supplements

Comparison with Similar Compounds

Kushenol L is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:

  • Kushenol K
  • Kushenol N
  • Kushenol X
  • Kurarinone
  • Norkurarinone
  • Isokurarinone
  • Kushenol A

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .

Properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENRJIRKFSNED-UKILVPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318536
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101236-50-4
Record name Kushenol L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101236-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?

A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like this compound on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.

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